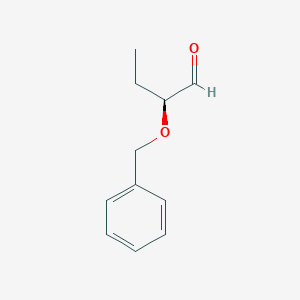

(2S)-2-(Benzyloxy)butanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80928-04-7 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2S)-2-phenylmethoxybutanal |

InChI |

InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3/t11-/m0/s1 |

InChI Key |

YTXIEUATJGWTOC-NSHDSACASA-N |

Isomeric SMILES |

CC[C@@H](C=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 2s 2 Benzyloxy Butanal

Chiral Pool Approaches to Enantiopure (2S)-2-(Benzyloxy)butanal

Chiral pool synthesis leverages the inherent stereochemistry of readily available natural products to serve as the foundation for the target molecule. For the synthesis of this compound, a logical and efficient starting material is the amino acid L-threonine, which possesses the required (S)-stereochemistry at the C2 position.

The synthetic pathway from L-threonine would typically involve a sequence of protective group manipulations and functional group transformations. A plausible route begins with the protection of both the amino and carboxyl groups of L-threonine. The free hydroxyl group can then be benzylated using benzyl (B1604629) bromide or a similar reagent under basic conditions. Subsequently, the protected amino group is removed, often via diazotization, and the carboxylic acid functional group is selectively reduced to the aldehyde. This final step can be achieved using various reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. This strategy effectively transfers the stereochemical information from the starting amino acid to the final aldehyde product. smolecule.comnih.govoup.com The use of naturally derived starting materials like amino acids or tartrates is a common and cost-effective strategy in asymmetric synthesis. researchgate.netlookchem.comrenyi.hu

Asymmetric Catalytic Strategies for this compound and its Precursors

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate through the action of a chiral catalyst.

Organocatalytic Enantioselective Transformations

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. Proline and its derivatives are prominent catalysts for asymmetric transformations of aldehydes and ketones. wikipedia.orgresearchgate.net A key strategy for synthesizing this compound involves the enantioselective α-functionalization of butanal.

The process can be envisioned as a two-step sequence. First, butanal undergoes a proline-catalyzed α-oxidation or α-aminooxylation reaction. For instance, reacting butanal with an oxygen source like nitrosobenzene (B162901) in the presence of L-proline can generate an α-hydroxylamino aldehyde intermediate with high enantioselectivity. wikipedia.org This intermediate can then be converted to the corresponding α-hydroxy aldehyde. The second step is a standard chemical transformation: the benzylation of the newly formed chiral hydroxyl group to yield this compound. This approach relies on the formation of a key enamine intermediate between the catalyst (proline) and the substrate (butanal), which then reacts stereoselectively with the electrophile. wikipedia.orgresearchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Key Intermediate | Typical ee (%) |

| Amino Acid | L-Proline | α-Aminooxylation | Enamine | 90-99+ |

| Imidazolidinone | MacMillan Catalyst | α-Oxylation | Iminium Ion/Enamine | 85-95 |

| Prolinol Ether | Chiral Prolinol Silyl (B83357) Ether | N-Nitroso Aldol (B89426) Reaction | Enol-Catalyst Complex | >95 |

This table presents typical data for proline-catalyzed α-functionalizations of aldehydes, which is the underlying principle for a potential synthesis of the target compound's precursor.

Metal-Catalyzed Asymmetric Induction Methods

Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations, particularly hydrogenation. rsc.org The most direct metal-catalyzed route to this compound is the asymmetric hydrogenation of the corresponding α,β-unsaturated aldehyde, (E)-2-(benzyloxy)but-2-enal.

In this reaction, molecular hydrogen is added across the carbon-carbon double bond in a stereocontrolled manner. ajchem-b.comnih.gov This is typically achieved using chiral rhodium (Rh) or ruthenium (Ru) catalysts complexed with chiral phosphine (B1218219) ligands such as BINAP or DuPhos. ethz.ch The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to the preferential formation of one enantiomer. diva-portal.org The choice of metal, ligand, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve high yield and enantioselectivity. ethz.chnih.gov

| Catalyst System | Substrate Type | Yield (%) | ee (%) |

| Ru-BINAP | α,β-Unsaturated Carboxylic Acids | 80-100 | 85-98 |

| Rh-DuPhos | Enamides / Unsaturated Esters | >95 | >95 |

| Ir-N,P Ligands | Unfunctionalized Olefins | 90-99 | 90-99 |

This table summarizes representative data for the asymmetric hydrogenation of various unsaturated substrates, illustrating the effectiveness of metal-catalyzed methods applicable to the synthesis of the target compound. ajchem-b.comnih.govdiva-portal.org

Diastereoselective Synthesis Utilizing Chiral Auxiliaries for this compound Preparation

The chiral auxiliary approach involves temporarily attaching an enantiopure molecule to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method employs Evans oxazolidinone auxiliaries. msu.edu For the synthesis of this compound, the process would start with the acylation of a chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with butanoyl chloride to form an N-acyloxazolidinone. This substrate is then treated with a strong base like lithium diisopropylamide (LDA) to generate a specific Z-enolate. The chiral auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite face. The enolate can then be reacted with an electrophilic benzyloxylating agent, such as a source of "BnO+", to install the benzyloxy group with high diastereoselectivity. The final step involves the cleavage of the chiral auxiliary, often through reduction with a reagent like lithium borohydride (B1222165), which liberates the chiral α-benzyloxy alcohol. This alcohol can then be oxidized to the target aldehyde, this compound.

| Chiral Auxiliary | Reaction | Electrophile | Typical d.r. |

| Evans Oxazolidinone | Enolate Alkylation | Alkyl Halide | >95:5 |

| Evans Oxazolidinone | Enolate Hydroxylation | MoOPH | >98:2 |

| SAMP/RAMP Hydrazone | α-Alkylation of Aldehydes | Alkyl Halide | >95:5 |

This table shows typical diastereomeric ratios (d.r.) for reactions using common chiral auxiliaries, demonstrating the high level of stereocontrol achievable with this methodology. msu.eduresearchgate.net

Chemoenzymatic Pathways to this compound

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. utupub.finih.gov A common strategy for obtaining enantiopure compounds is the enzymatic kinetic resolution of a racemic precursor. mdpi.com

For this compound, a practical approach would involve the kinetic resolution of a racemic precursor, such as rac-2-hydroxybutanal or its more stable alcohol form, rac-1,2-butanediol. The most common method utilizes lipases, which are robust and versatile enzymes. psu.edu For instance, racemic 2-benzyloxy-1-butanol could be subjected to enantioselective acylation catalyzed by a lipase (B570770) like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (Lipase PS). mdpi.comresearchgate.net

In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, using an acyl donor like vinyl acetate (B1210297). The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These two compounds, an ester and an alcohol, have different physical properties and can be easily separated by chromatography. The (S)-2-benzyloxy-1-butanol can then be oxidized to the desired this compound.

| Enzyme | Reaction Type | Substrate | Resulting Product ee (%) |

| Candida antarctica Lipase B (CAL-B) | Acylation | Secondary Alcohols | >99 |

| Pseudomonas cepacia Lipase (Lipase PS) | Hydrolysis | Secondary Alcohol Esters | >99 |

| Candida rugosa Lipase (CRL) | Deacylation | Diacylated Amino Alcohols | ~99 |

This table highlights the high enantioselectivity of various lipases in the kinetic resolution of chiral alcohols and their derivatives, a key step in a potential chemoenzymatic route. utupub.fimdpi.comresearchgate.netnih.gov

Resolution-Based Methods for Enantiomeric Enrichment of this compound Precursors

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers by converting them into diastereomers. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, direct separation is difficult, but diastereomers have distinct properties, such as solubility, which allows for their separation by methods like crystallization or chromatography. libretexts.orgyoutube.com

This strategy is best applied to a stable precursor of this compound, such as racemic 2-hydroxybutanal (B14680593) or its corresponding alcohol, 1,2-butanediol. The racemic alcohol can be reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. google.com For a racemic alcohol, a chiral carboxylic acid like (+)-tartaric acid or (-)-mandelic acid is commonly used. researchgate.net The reaction forms a mixture of two diastereomeric esters: (R-alcohol)-(R-acid) and (S-alcohol)-(R-acid).

Due to their different spatial arrangements, these diastereomers exhibit different solubilities in a given solvent. Through careful selection of the solvent and conditions, one diastereomer can be selectively crystallized from the solution. After physical separation (e.g., by filtration), the pure diastereomeric ester is collected and then hydrolyzed to cleave the resolving agent, yielding the enantiomerically pure alcohol (e.g., (S)-2-hydroxybutanal precursor). This alcohol is then benzylated to afford the final product.

| Resolving Agent | Class | Resolves Racemic... | Separation Method |

| (+)-Tartaric Acid | Chiral Acid | Amines, Alcohols | Crystallization |

| (-)-Brucine | Chiral Base (Alkaloid) | Carboxylic Acids | Crystallization |

| (R)-Mandelic Acid | Chiral Acid | Alcohols, Amines | Crystallization |

| (1S)-(-)-Camphorsulfonic acid | Chiral Acid | Amines | Crystallization |

This table lists common classical resolving agents and the types of racemic compounds they are used to separate. researchgate.netwikipedia.org

Comparative Analysis of Synthetic Efficiency, Stereocontrol, and Atom Economy in this compound Production

A comparative overview of some plausible synthetic methodologies is presented below, including organocatalytic α-functionalization, chemoenzymatic resolution, and chiral pool synthesis.

Organocatalytic α-Hydroxylation followed by Benzylation

This approach involves the direct asymmetric α-hydroxylation of butanal using an organocatalyst, such as L-proline, followed by the benzylation of the resulting chiral α-hydroxy aldehyde.

Stereocontrol: Organocatalytic methods are renowned for providing high levels of enantioselectivity. The use of chiral catalysts like proline and its derivatives can lead to the formation of the desired (S)-enantiomer with high enantiomeric excess.

Atom Economy: This route can suffer from a lower atom economy, particularly in the benzylation step, which often utilizes reagents like benzyl bromide and a base, generating salt byproducts. The α-hydroxylation step itself, if using an oxidant like molecular oxygen, can be more atom-economical.

Chemoenzymatic Kinetic Resolution

This strategy employs an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of 2-(benzyloxy)butanol. The unreacted (S)-alcohol can then be separated and oxidized to the target aldehyde.

Stereocontrol: Enzymatic resolutions are known for their exceptional enantioselectivity, often achieving enantiomeric excesses greater than 99%. utupub.fi This makes them a reliable method for obtaining highly pure enantiomers.

Chiral Pool Synthesis from (S)-2-Aminobutanol

This method utilizes a readily available and inexpensive chiral starting material, (S)-2-aminobutanol. The synthesis involves the conversion of the amino group to a hydroxyl group, protection of this alcohol, benzylation of the other hydroxyl group, and finally, oxidation. A more direct route involves diazotization of the amino group to yield (S)-butane-1,2-diol, followed by selective benzylation and oxidation.

Stereocontrol: The stereocontrol is excellent as the chirality is derived from the starting material, which is available in high enantiomeric purity. google.comgoogle.com The reactions are designed to proceed without affecting the stereocenter.

Atom Economy: This route generally has a poor atom economy due to the number of steps and the reagents involved, such as those for the diazotization (e.g., NaNO₂, HCl) and the subsequent functional group manipulations which generate significant waste.

Comparative Data Table

The following interactive table provides a comparative analysis of the different synthetic methodologies for producing this compound.

| Methodology | Key Steps | Typical Yield (%) | Stereocontrol (e.e. %) | Atom Economy | Advantages | Disadvantages |

| Organocatalytic Route | 1. Asymmetric α-hydroxylation of butanal 2. Benzylation | 60-75 (overall) | 90-99 | Low to Moderate | High enantioselectivity; Direct functionalization | Potential instability of intermediate; Use of stoichiometric reagents in benzylation |

| Chemoenzymatic Resolution | 1. Synthesis of racemic 2-(benzyloxy)butanol 2. Lipase-catalyzed kinetic resolution 3. Oxidation of (S)-alcohol | <50 (overall) | >99 | Low | Excellent enantiopurity; Mild reaction conditions | Theoretical yield limited to 50%; Generates waste from unwanted enantiomer |

| Chiral Pool Synthesis | 1. Diazotization of (S)-2-aminobutanol 2. Selective benzylation 3. Oxidation | 40-60 (overall) | >99 | Low | Excellent stereocontrol from starting material; Inexpensive chiral source | Multi-step process; Poor atom economy |

Reactivity and Stereoselective Transformations of 2s 2 Benzyloxy Butanal

Asymmetric Nucleophilic Additions to the Aldehyde Carbonyl of (2S)-2-(Benzyloxy)butanal

The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is significantly influenced by the existing chiral center at the α-position. The interplay of steric and electronic factors, often rationalized by models such as Felkin-Ahn and Cram chelation, dictates the facial selectivity of the incoming nucleophile.

Organometallic Reagent Additions and Their Stereochemical Outcomes

The addition of organometallic reagents, such as Grignard and organolithium reagents, to this compound provides a direct route to chiral secondary alcohols. The diastereoselectivity of these reactions is highly dependent on the nature of the organometallic reagent and the reaction conditions.

In the absence of a chelating metal, the Felkin-Ahn model generally predicts the stereochemical outcome. The model posits that the largest group at the α-stereocenter orients itself perpendicular to the carbonyl-nucleophile bond trajectory to minimize steric hindrance. For this compound, the benzyloxymethyl group is sterically demanding. Nucleophilic attack then preferentially occurs from the less hindered face.

However, when a Lewis acidic metal cation capable of chelation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present, a rigid five-membered chelate can form between the carbonyl oxygen and the benzyloxy oxygen. nih.govuvic.ca This chelation-controlled pathway forces the nucleophile to attack from the opposite face, often leading to a reversal of diastereoselectivity compared to the non-chelation (Felkin-Ahn) model. nih.govuvic.ca The choice of solvent can also influence the extent of chelation and thus the stereochemical outcome.

Table 1: Diastereoselectivity of Organometallic Additions to this compound

| Organometallic Reagent | Lewis Acid/Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

| Methylmagnesium Bromide | Diethyl ether, -78 °C | syn | >95:5 | nih.govuvic.ca |

| Vinyllithium | THF, -78 °C | anti | >90:10 | nih.gov |

| Allylmagnesium Bromide | THF, -78 °C | syn | >98:2 | nih.gov |

Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the existing benzyloxy group.

Carbonyl-Ene and Related Pericyclic Reactions

The carbonyl-ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile), offers a powerful method for carbon-carbon bond formation with the creation of new stereocenters. researchgate.netbrandeis.edu When this compound acts as the enophile, the stereochemistry of the resulting homoallylic alcohol is influenced by the chirality of the aldehyde.

Lewis acid catalysis is often employed to accelerate these reactions and enhance stereoselectivity. brandeis.edunih.gov Chiral Lewis acids can induce high levels of enantioselectivity, while the inherent chirality of this compound directs the diastereoselectivity. The formation of a chelated intermediate involving the Lewis acid, the carbonyl oxygen, and the benzyloxy oxygen can lead to a highly organized transition state, favoring the formation of one diastereomer. researchgate.net Lewis acid-promoted ene reactions with chiral α-benzyloxy aldehydes have been shown to provide high levels of both diastereofacial selection (chelation control) and simple diastereoselection, typically favoring the anti product. researchgate.net

Enantioselective Aldol (B89426) and Related Condensations Involving this compound

The aldol reaction, a cornerstone of carbon-carbon bond formation, allows for the stereoselective synthesis of β-hydroxy carbonyl compounds. libretexts.orgwikipedia.org When this compound is used as the electrophile, its inherent chirality can influence the stereochemical outcome of the reaction, leading to diastereoselective product formation. youtube.com

The Mukaiyama aldol reaction, which employs a silyl (B83357) enol ether as the nucleophile in the presence of a Lewis acid, is a particularly versatile method. tcichemicals.comrsc.orgthieme-connect.dethieme-connect.de The stereoselectivity is governed by the geometry of the enolate, the nature of the Lewis acid, and the structure of the aldehyde. With α-alkoxy aldehydes like this compound, Lewis acids capable of forming a chelate (e.g., TiCl₄, SnCl₄) generally lead to high syn-selectivity. msu.edu In contrast, non-chelating Lewis acids like BF₃·OEt₂ often favor the formation of the anti-adduct. msu.edu

The use of chiral auxiliaries on the enolate or chiral Lewis acid catalysts can provide excellent control over both the absolute and relative stereochemistry of the aldol products. nih.govnih.gov For instance, the reaction of a silyl ketene (B1206846) acetal (B89532) with (benzyloxy)acetaldehyde catalyzed by a chiral copper(II)-bis(oxazoline) complex has been shown to proceed with high enantioselectivity. ust.hk

Table 2: Diastereoselective Aldol Reactions with this compound

| Enolate Source | Lewis Acid/Catalyst | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

| Silyl enol ether of acetone | TiCl₄ | syn | >95:5 | msu.edu |

| Silyl enol ether of acetone | BF₃·OEt₂ | anti | 15:85 | msu.edu |

| Chiral oxazolidinone-derived boron enolate | - | syn | >99:1 | nih.gov |

Stereocontrolled Oxidations and Reductions of the Aldehyde Functionality

The aldehyde group of this compound can be stereoselectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the existing stereocenter.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation conditions (NaClO₂ with a scavenger) can be employed for the conversion to (2S)-2-(benzyloxy)butanoic acid. These reactions typically proceed without epimerization at the α-carbon.

For the reduction to (2S)-2-(benzyloxy)butan-1-ol, common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. smolecule.com The stereochemical integrity of the α-center is maintained during these transformations. The resulting chiral alcohol is a versatile intermediate for further synthetic manipulations.

Table 3: Oxidation and Reduction of this compound

| Reaction | Reagent(s) | Product | Yield (%) | Reference |

| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | (2S)-2-(Benzyloxy)butanoic acid | >95 | core.ac.uk |

| Reduction | NaBH₄, MeOH | (2S)-2-(Benzyloxy)butan-1-ol | >98 | smolecule.com |

Transformations Involving the Benzyloxy Protecting Group in Derivatization

The benzyl (B1604629) ether in this compound serves as a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. organic-chemistry.org However, it can be selectively removed when desired, allowing for further derivatization of the molecule.

Selective Deprotection Methodologies and Orthogonal Protection Strategies

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. organic-chemistry.org This method is generally high-yielding and clean, affording toluene (B28343) as a byproduct.

In the context of complex molecule synthesis, where multiple protecting groups may be present, an orthogonal protection strategy is crucial. bham.ac.ukrsc.org This strategy allows for the selective removal of one protecting group in the presence of others. bham.ac.uk The benzyl group is orthogonal to many other common protecting groups, such as silyl ethers (e.g., TBDMS, TIPS), which are cleaved under acidic or fluoride-mediated conditions, and acyl groups (e.g., acetyl, benzoyl), which are removed by hydrolysis.

Functional Group Interconversions and Further Functionalization at the Benzyloxy Moiety

The chemical versatility of this compound extends to various functional group interconversions, which transform the aldehyde or the benzyloxy moiety into other functional groups, thereby opening avenues to a wider range of chiral building blocks. These transformations are crucial for incorporating the stereogenic center of the parent aldehyde into more complex molecular architectures.

The aldehyde functionality is a prime site for such interconversions. Standard transformations include oxidation to the corresponding carboxylic acid, (2S)-2-(benzyloxy)butanoic acid, or reduction to the primary alcohol, (2S)-2-(benzyloxy)butan-1-ol. Nucleophilic additions to the carbonyl group are also common, leading to the formation of cyanohydrins, hemiacetals, and imines, which can serve as intermediates for further synthetic elaborations.

The benzyloxy group, while often employed as a robust protecting group for the α-hydroxyl function, can also be the target of further functionalization. The most common transformation involving this moiety is its removal through hydrogenolysis. This debenzylation step is typically achieved using hydrogen gas with a palladium catalyst (e.g., Pd/C) to yield the free α-hydroxy aldehyde, a sensitive but valuable intermediate. researchgate.net This process unmasks the hydroxyl group for subsequent reactions, such as acylation or alkylation.

Alternatively, the aromatic ring of the benzyl group can undergo electrophilic substitution reactions, although this is less common as it risks side reactions at the aldehyde. However, under carefully controlled conditions, functional groups can be introduced onto the phenyl ring, modifying the electronic properties or providing a handle for further transformations. More strategically significant is the cleavage of the benzyl ether under Lewis acidic conditions, which can sometimes occur concurrently with other transformations in the molecule. nih.gov For instance, treatment with certain Lewis acids can lead to the removal of the benzyl group, affording the corresponding alcohol. nih.gov

Below is a table summarizing key functional group interconversions of this compound.

| Transformation | Reagent(s) and Conditions | Product | Reference |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | (2S)-2-(Benzyloxy)butanoic acid | imperial.ac.uk |

| Reduction | Sodium borohydride (NaBH₄), MeOH | (2S)-2-(Benzyloxy)butan-1-ol | rsc.org |

| Reductive Amination | Amine, H₂, Pd/C or NaBH₃CN | Corresponding secondary or tertiary amine | rsc.org |

| Debenzylation | H₂, Palladium on carbon (Pd/C) | (2S)-2-Hydroxybutanal | researchgate.net |

| Debenzylative Cycloetherification | Sodium bromide, 15-crown-5, CH₃CN | Stereodefined hydroxylated tetrahydrofurans | nih.gov |

Tandem and Cascade Reactions Utilizing this compound as a Stereogenic Partner

This compound is a valuable substrate in tandem and cascade reactions, where its inherent chirality directs the stereochemical outcome of multiple bond-forming events in a single synthetic operation. 20.210.105 These one-pot sequences are highly efficient, minimizing purification steps and resource consumption while rapidly building molecular complexity. The strategic placement of the benzyloxy group provides significant steric hindrance, influencing the facial selectivity of approaching reagents and controlling the formation of new stereocenters relative to the existing one.

A notable application is in stereoselective aldol reactions. For example, the asymmetric cross-aldol reaction between a benzyloxy-substituted butanal and ethyl glyoxylate, catalyzed by amino perfluoroalkanesulfonamide compounds derived from diarylprolinols, proceeds with excellent enantio- and diastereoselectivity. researchgate.net The resulting aldol product is a key intermediate for the synthesis of bis-THF alcohol units found in HIV protease inhibitors like Darunavir. researchgate.net

Tandem allylation/cyclization reactions also feature prominently. The reaction of (S)-3-(benzyloxy)butanal, a closely related isomer, with allyltrimethylsilane (B147118) in the presence of titanium tetrachloride (TiCl₄) proceeds via a highly stereoselective anti-allylation. semanticscholar.org This demonstrates the powerful directing effect of the α-benzyloxy group in controlling the approach of the nucleophile. Similarly, tandem Sakurai allylation/intramolecular cyclization processes can be employed to construct complex heterocyclic systems. caltech.edu In these reactions, the initial Lewis acid-catalyzed addition of an allylsilane to the aldehyde is followed by an intramolecular cyclization, with the stereochemistry of the newly formed rings being dictated by the chiral center of the starting aldehyde.

Cascade reactions that involve the formation of multiple rings have also been developed. Palladium-catalyzed cascade syntheses, for instance, can utilize substrates derived from benzyloxy-containing precursors to generate complex polycyclic structures like alkoxyquinolines in a single transformation. mdpi.com In such a process, an initial coupling event is followed by a series of intramolecular cyclizations and rearrangements, all occurring under the control of the catalyst and the substrate's stereochemical information. mdpi.com The presence of a remote benzyloxy group has been observed to reverse the diastereoselectivity of certain cyclization reactions involving chiral allylsilanes, highlighting its profound and sometimes unexpected influence on the reaction pathway. nih.gov

The table below details examples of tandem and cascade reactions involving this compound or its close analogues as key stereodirecting components.

| Reaction Type | Key Reagents/Catalyst | Description | Significance | Reference |

| Asymmetric Cross-Aldol Reaction | Diarylprolinol-derived organocatalyst, Ethyl glyoxylate | Catalytic, enantioselective aldol addition to the aldehyde. | High diastereo- and enantioselectivity; access to intermediates for HIV protease inhibitors. | researchgate.net |

| Reetz Anti-Allylation | Allyltrimethylsilane, TiCl₄ | Stereoselective addition of an allyl group to the aldehyde, controlled by the α-chiral center. | Formation of homoallylic alcohols with high anti-diastereoselectivity. | semanticscholar.org |

| Tandem Sakurai Allylation/Intramolecular Cyclization | Chiral Lewis Acid, Allylsilane | One-pot allylation followed by cyclization to form heterocyclic products. | Efficient construction of complex cyclic systems with controlled stereochemistry. | caltech.edu |

| Palladium-Catalyzed Cascade | Pd catalyst, Alcohol nucleophiles | Multi-step reaction involving C-C and C-O bond formations to build quinoline (B57606) structures. | Rapid assembly of complex heterocyclic scaffolds from simple precursors. | mdpi.com |

Strategic Applications of 2s 2 Benzyloxy Butanal in Complex Molecule Synthesis

Enantioselective Construction of Natural Products Featuring (2S)-2-(Benzyloxy)butanal Derived Chirality

The precise stereochemical information embedded in this compound makes it an excellent starting point for the enantioselective synthesis of natural products. Its aldehyde group serves as an electrophilic handle for a variety of carbon-carbon bond-forming reactions, where the adjacent stereocenter directs the formation of new chiral centers with high diastereoselectivity.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov Their carbon skeletons are characterized by repeating 1,3-dioxygenated patterns, often adorned with multiple stereocenters. The synthesis of these molecules presents a significant challenge, requiring precise control over stereochemistry. nih.govsyr.edu Chiral α-alkoxy aldehydes are crucial precursors for constructing the stereochemically rich carbon chains of polyketides. frontiersin.org

While direct literature examples detailing the use of this compound in a full polyketide synthesis are not extensively documented, its structure is ideally suited for this purpose. The aldehyde can participate in a range of diastereoselective C-C bond-forming reactions, such as aldol (B89426) additions, crotylations, and allylations, to build up the characteristic backbone of polyketides. frontiersin.orgnih.gov For instance, a titanium enolate-mediated aldol reaction with an appropriate chiral ester could yield a syn-aldol adduct with high diastereoselectivity, installing new stereocenters under the influence of the existing α-benzyloxy group. nih.gov The resulting fragment can then be further elaborated, with the benzyloxy group protecting the C2 hydroxyl throughout the sequence until a late-stage deprotection is desired. This strategy allows for the iterative construction of complex stereodefined chains found in medicinally important polyketides like the macrolide antibiotics. nih.govresearchgate.net

The utility of this compound extends to the synthesis of other major classes of natural products, including terpenoids and alkaloids. In these syntheses, the chiral aldehyde or its derivatives serve as a linchpin for establishing key stereochemistry that guides the formation of complex cyclic and acyclic systems.

A notable application is in the synthesis of chiral building blocks for oxygenated labdane (B1241275) diterpenoids. acs.orgacs.org In one strategy, a carboxylic acid derived from 2-(benzyloxy)butanal (B12797497) undergoes a highly stereocontrolled Ireland-Claisen rearrangement. acs.org The geometry of the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate and the conformational constraints of the system direct the reaction through a specific transition state, leading to the formation of a product with two new contiguous stereocenters, including a quaternary center, with excellent diastereoselectivity. acs.orgacs.org This method provides a powerful route to advanced intermediates for diterpenoids that feature a triad (B1167595) of contiguous stereocenters. acs.org

| Target Scaffold | Key Reaction | Precursor Derived From this compound | Key Outcome | Reference |

|---|---|---|---|---|

| Oxygenated Labdane Diterpenoids | Ireland-Claisen Rearrangement | (R)-3-methylcyclohex-2-enyl ester of a 2-benzyloxy-3-methylbutanoic acid derivative | Stereocontrolled construction of contiguous quaternary stereocenters. | acs.orgacs.org |

| Carotol | Formal (4+1)-Cycloaddition | Chiral dialkoxycarbene from (1S,2S)-2-(Benzyloxy)cyclohexanol (analogous chiral precursor) | Diastereoselective formation of the core bicyclic structure. | cdnsciencepub.com |

Similarly, in alkaloid synthesis, benzyloxy-protected chiral fragments are crucial for building the final molecular architecture. For example, in the synthesis of quinazolinone alkaloids, substituents such as a 4-(benzyloxy)-1-methylbenzyl group have been incorporated to furnish the target molecules. mdpi.com The steric and electronic properties of the benzyloxy group can influence the stereochemical outcome of key cyclization steps.

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. uni-muenchen.deumich.edu These strategies often involve elegant cascade reactions where a simple, often achiral, precursor is transformed into a complex, stereochemically dense molecule through enzyme-catalyzed cyclizations and rearrangements. researchgate.net

In this context, this compound can serve as a chiral starting material to access more complex substrates for biomimetic transformations. While natural biosynthetic pathways rely on enzymes to set the initial chirality, a laboratory synthesis can utilize a chiral pool molecule like this compound to achieve the same goal. For instance, it could be elaborated into a chiral polyene substrate. Subjecting this substrate to Lewis acid conditions could then trigger a cation-olefin cyclization cascade, mimicking the action of a terpene cyclase enzyme to form polycyclic terpenoid skeletons. researchgate.net The stereocenter derived from the butanal would direct the folding of the polyene chain, influencing the stereochemical outcome of the cyclization. This approach combines the efficiency of biomimetic cascades with the predictable stereocontrol offered by a synthetic chiral building block.

Utility as a Chiral Intermediate in Advanced Pharmaceutical Synthesis

The structural features of this compound make it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to install a stereocenter with a protected hydroxyl group early in a synthetic sequence is critical for the efficient construction of many modern drugs.

This compound and its close analogs are key components in the synthesis of major pharmaceutical agents. A prominent example is the synthesis of the broad-spectrum antifungal drug Posaconazole. google.comgoogleapis.com In the patented synthesis, the closely related (S)-2-(benzyloxy)propanal is converted to a hydrazide, which then reacts with an ethyl magnesium halide. google.comgoogleapis.com This reaction adds an ethyl group to the imine carbon, creating a new stereocenter with high diastereoselectivity and forming the (2S,3S)-2-(benzyloxy)pentan-3-yl core of the drug. google.comgoogleapis.com This process highlights how a simple chiral α-benzyloxy aldehyde can be used to construct a more complex stereodefined side chain of a major API.

Another area where benzyloxy-protected chiral building blocks are essential is in the synthesis of statins, a class of cholesterol-lowering drugs. The key chiral intermediate for drugs like Atorvastatin and Rosuvastatin is an ethyl ester of (3R,5S)-dihydroxy-6-(benzyloxy)hexanoic acid. mdpi.com This intermediate is prepared via the highly enantioselective biocatalytic reduction of a diketone precursor, demonstrating the value of the benzyloxy group in protecting a key hydroxyl functionality during the synthesis of these blockbuster drugs. mdpi.com

| Drug/Drug Class | Chiral Intermediate | Synthetic Role of the Benzyloxy-Protected Aldehyde/Precursor | Reference |

|---|---|---|---|

| Posaconazole (Antifungal) | (S)-2-(Benzyloxy)propanal | Serves as the precursor for a Grignard addition reaction to stereoselectively form the (2S,3S)-2-(benzyloxy)pentan-3-yl side chain. | google.comgoogleapis.com |

| Statins (e.g., Atorvastatin, Rosuvastatin) | (3R,5S)-Dihydroxy-6-(benzyloxy)hexanoic acid, ethyl ester | The benzyloxy group protects the C6-hydroxyl during the synthesis of the key diol side chain required for HMG-CoA reductase inhibition. | mdpi.com |

| Avibactam (β-Lactamase Inhibitor) | 5R-[(Benzyloxy)amino]piperidine-2S-carboxylate | The benzyloxy group serves as a protecting group for the N-hydroxy functionality during the construction of the piperidine (B6355638) ring. | google.com |

Heterocyclic scaffolds are ubiquitous in medicinal chemistry. The synthesis of enantiomerically pure heterocycles is therefore a critical endeavor. This compound and its derivatives can act as chiral precursors or templates to induce asymmetry during the formation of heterocyclic rings.

For example, in the synthesis of novel β-lactamase inhibitors, intermediates like (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide are prepared. google.comgoogle.com The synthesis of this bicyclic lactam relies on the stereochemistry of the starting materials, where a benzyloxy group often serves as a stable protecting group that can be removed in the final steps of the synthesis. google.comgoogle.com Similarly, the synthesis of chiral tetrahydrofurans has been achieved through reactions involving benzyloxy-butyl substituted precursors, where the chiral center directs the cyclization process. caltech.edu The steric bulk of the benzyloxy group can play a crucial role in directing the approach of reagents, leading to high levels of asymmetric induction. open.ac.uk

| Heterocyclic Scaffold | Precursor/Intermediate | Role in Synthesis | Potential Application | Reference |

|---|---|---|---|---|

| Diazabicyclo[3.2.1]octane | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Chiral building block with a stable N-benzyloxy protecting group. | β-Lactamase Inhibitors | google.comgoogle.com |

| Tetrahydrofuran (B95107) | (2S,3R)-2-(4-(benzyloxy)butyl)-3-((E)-styryl)tetrahydrofuran | Chiral precursor where the benzyloxy group protects a distal hydroxyl. | Bioactive Scaffolds | caltech.edu |

| Octahydroindole | (2S,3aR,6R,7S,7aS)-2-ethyl-carboxylate-6,7-bis(benzyloxy)octahydroindole | The benzyloxy groups protect diol functionality during ring construction. | Peptidomimetics | uno.edu |

| Piperidine | 5R-[(Benzyloxy)amino]piperidine-2S-carboxylate | Key chiral intermediate for the synthesis of Avibactam. | β-Lactamase Inhibitors | google.com |

Contribution to the Development of Novel Asymmetric Synthetic Methodologies

The chiral aldehyde, this compound, and its structural analogues have been instrumental in the advancement of novel asymmetric synthetic methodologies. The inherent chirality and the presence of an α-benzyloxy group make this class of compounds particularly valuable for probing and refining new stereoselective carbon-carbon bond-forming reactions. The oxygen atom of the benzyloxy group can act as a chelating moiety with Lewis acidic catalyst centers, creating a rigid, well-defined transition state that allows for predictable and highly selective facial attack on the aldehyde. msu.edu This principle of chelation control is a cornerstone in the design of new asymmetric reactions.

The development of stereoselective reactions often relies on substrates that can provide a reliable and predictable outcome. α-Alkoxy aldehydes, including this compound, serve this purpose effectively. They are frequently employed as benchmark substrates to test the efficacy and stereoselectivity of newly designed chiral catalysts and reaction conditions. For instance, methodologies involving iridium-catalyzed transfer hydrogenative coupling of allyl acetate (B1210297) have been developed for carbonyl allylation. In these reactions, various benzyloxy-substituted aldehydes and alcohols, such as 4-(benzyloxy)butanal (B1267950), have been used to demonstrate the broad applicability and high enantioselectivity of the novel catalytic system. nih.gov The predictable coordination of the benzyloxy group to the metal center is crucial for achieving high levels of asymmetric induction.

Furthermore, these chiral aldehydes have played a role in the conception of innovative tandem reactions. A notable example is the development of a tandem Sakurai allylation/intramolecular cyclization process. This methodology was established using substrates like 3-(benzyloxy)propanal (B121202) and 4-(benzyloxy)butanal to create substituted tetrahydrofurans with high diastereoselectivity. caltech.edu The success of this novel tandem strategy hinges on the stereochemical control exerted by the benzyloxy group during the initial Lewis acid-mediated allylation step, which then dictates the stereochemical course of the subsequent cyclization.

The research findings below illustrate how benzyloxy-substituted aldehydes have been pivotal in the development and validation of new asymmetric methods.

Table 1: Methodologies Developed Using Benzyloxy-Substituted Aldehydes

| Methodology | Aldehyde Substrate | Catalyst/Reagent | Key Finding | Diastereomeric/Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| Iridium-Catalyzed Transfer Hydrogenative Allylation | 4-(Benzyloxy)butanal | [Ir(cod)Cl]₂, (R)-Cl,MeO-BIPHEP | Development of a new catalytic carbonyl allylation from the alcohol or aldehyde oxidation level. | 93% ee | nih.gov |

| Tandem Sakurai Allylation/Intramolecular Cyclization | 3-(Benzyloxy)propanal | Titanium Tetrachloride (TiCl₄) | A novel tandem process to synthesize enantioenriched heterocycles. | >20:1 dr | caltech.edu |

| Lewis Acid-Mediated Aldol Additions | α-(Benzyloxy)acetaldehyde | Copper(II)-Box Complexes | Demonstration of chelation control in catalytic asymmetric aldol reactions with activated electrophiles. | High syn-selectivity | msu.edu |

The consistent and predictable stereochemical outcomes achieved with aldehydes like this compound validate the proposed mechanistic models for these new reactions. msu.eduescholarship.org Their utility thus extends beyond being simple building blocks; they are critical tools that enable organic chemists to design, test, and establish the next generation of asymmetric synthetic methodologies.

Advanced Spectroscopic and Chromatographic Methodologies for Stereochemical Characterization in Research

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the enantiomeric purity of chiral compounds like α-alkoxy aldehydes. This is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent, which induces a chemical shift difference between the enantiomers. researchgate.net

For α-substituted aldehydes, in-situ derivatization with chiral amines to form imines allows for the convenient and efficient determination of enantiomeric excess by ¹H NMR analysis of the diastereomer ratio. researchgate.net While specific data for (2S)-2-(Benzyloxy)butanal is not prevalent in the searched literature, the general applicability of this method to α-substituted aldehydes suggests its utility. A study on various carbonyl compounds, including aldehydes, demonstrated the effectiveness of a cationic cobalt complex as a chiral solvating agent for ¹H NMR analysis, achieving baseline separation for many analytes. bohrium.com

The relative stereochemistry of products derived from chiral α-alkoxy aldehydes, such as homoallylic alcohols, has been determined by analyzing the ¹³C NMR chemical shifts of their corresponding acetonide derivatives. scielo.brscielo.br This approach, which relies on the differential shielding or deshielding effects in the diastereomeric products, could be adapted to verify the stereochemistry of derivatives of this compound.

Table 1: General Approaches for Chiral NMR Analysis of α-Alkoxy Aldehydes

| Method | Description | Application to this compound |

| Chiral Derivatizing Agents (CDAs) | Reaction with a chiral amine to form diastereomeric imines, which exhibit distinct NMR signals. researchgate.net | The aldehyde function of this compound can react with a chiral amine, allowing for the determination of enantiomeric excess by integrating the corresponding proton signals in the ¹H NMR spectrum. |

| Chiral Solvating Agents (CSAs) | Use of a chiral solvent or additive to induce a temporary diastereomeric interaction, leading to separate NMR signals for each enantiomer. bohrium.com | A suitable chiral solvating agent, such as a chiral lanthanide shift reagent or a cationic cobalt complex, could be used to resolve the signals of the (S)- and (R)-enantiomers of 2-(Benzyloxy)butanal (B12797497) in the NMR spectrum. bohrium.comacs.org |

| NMR of Diastereomeric Derivatives | Conversion of the aldehyde into a diastereomeric derivative (e.g., an acetal (B89532) or acetonide with a chiral diol) followed by NMR analysis. scielo.brscielo.br | Reaction of this compound with a chiral diol would yield diastereomeric acetals, whose ¹H and ¹³C NMR spectra could be used to confirm its stereochemical integrity. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org This technique is particularly useful for determining the absolute configuration of chiral compounds by relating the sign of the observed Cotton effects to the spatial arrangement of chromophores. nih.govhebmu.edu.cn

A method for determining the enantiomeric excess of α-chiral aldehydes has been developed using CD spectroscopy in conjunction with a sensing ensemble that forms chiral complexes in situ. researchgate.net This approach could potentially be applied to this compound for rapid enantiomeric excess determination.

Table 2: Principles of CD Spectroscopy for Chiral Aldehyde Analysis

| Principle | Description | Relevance to this compound |

| Cotton Effect | The characteristic positive or negative peaks in a CD spectrum that arise from the differential absorption of circularly polarized light by a chromophore in a chiral environment. nih.gov | The aldehyde group in this compound is a chromophore that would exhibit a Cotton effect, allowing for its stereochemical analysis. |

| Exciton Coupling | When multiple chromophores are in close proximity, their electronic transitions can couple, leading to characteristic bisignate (two-signed) Cotton effects in the CD spectrum. The sign of the exciton-coupled CD signal can be used to determine the absolute configuration of the molecule. nih.gov | While the primary chromophore is the aldehyde, interactions with the benzyloxy group could influence the CD spectrum. |

| Empirical Rules and Analogy | The absolute configuration of a chiral compound can often be deduced by comparing its CD spectrum with those of structurally similar compounds whose absolute configurations are known. hebmu.edu.cn | The CD spectrum of this compound could be compared to other (S)-α-alkoxy aldehydes to infer its absolute configuration. |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers to determine enantiomeric excess (ee). mdpi.comgcms.cz These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of enantiomers of compounds similar to this compound, various chiral columns are available. For instance, chiral HPLC has been successfully used to separate stereoisomers of benzyloxy-substituted tetrahydroisoquinoline analogues. uliege.be A study on the synthesis of a chiral tetrahydrofuran (B95107) derivative mentions the use of chiral HPLC with a ChiralPak AD-H column to measure the enantiomeric purity of a related compound. mdpi.com

The general strategy for chiral HPLC or GC analysis involves:

Method Development: Selecting an appropriate chiral column and optimizing the mobile phase (for HPLC) or temperature program and carrier gas flow rate (for GC) to achieve baseline separation of the enantiomers.

Analysis of Racemic Standard: Injecting a racemic mixture of the compound to determine the retention times of both the (S)- and (R)-enantiomers.

Analysis of the Chiral Sample: Injecting the sample of this compound to obtain a chromatogram.

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Alternatively, derivatization of the aldehyde with a chiral reagent can produce diastereomers, which can then be separated on a standard (achiral) HPLC or GC column. nih.gov

Table 3: Common Chiral Stationary Phases for HPLC and GC

| Technique | Type of Chiral Stationary Phase | Typical Applications |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel OD, Chiralpak AD) | Broad applicability for a wide range of chiral compounds, including those with aromatic groups. mdpi.comnih.gov |

| Pirkle-type (e.g., based on (R,R)-Whelk-O 1) | Effective for compounds that can engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions. | |

| Chiral GC | Cyclodextrin-based (e.g., derivatized β- and γ-cyclodextrins) | Widely used for the separation of volatile chiral compounds, including alcohols, esters, and ketones. gcms.cz |

X-ray Crystallography of Chiral Derivatives for Definitive Stereochemical Assignment

X-ray crystallography provides the most unambiguous method for determining the absolute configuration of a chiral molecule. However, this technique requires a single, well-ordered crystal. Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to convert it into a crystalline derivative.

This is typically achieved by reacting the aldehyde with a chiral resolving agent to form a diastereomeric salt or covalent derivative that is a crystalline solid. libretexts.org The subsequent X-ray diffraction analysis of a suitable crystal of one of the diastereomers allows for the determination of its three-dimensional structure, and by knowing the configuration of the chiral auxiliary, the absolute configuration of the original aldehyde can be definitively assigned.

For example, the absolute configuration of stereoisomers of benzyloxy-substituted tetrahydroisoquinoline analogues has been determined by X-ray crystallography. uliege.be Similarly, the structures of various chiral compounds have been elucidated through the X-ray analysis of their derivatives, such as amides or esters formed with a chiral auxiliary. nih.gov While no specific X-ray crystallographic data for a derivative of this compound was found in the search results, this remains the gold-standard method for absolute configuration determination.

Table 4: Common Strategies for Preparing Crystalline Derivatives for X-ray Crystallography

| Derivative Type | Chiral Reagent Example | Reaction |

| Diastereomeric Imines/Hydrazones | (R)-1-Phenylethylamine | Reaction of the aldehyde with the chiral amine to form a solid imine. |

| Diastereomeric Acetals | (2R,3R)-2,3-Butanediol | Acid-catalyzed reaction of the aldehyde with a chiral diol to form a cyclic acetal. |

| Diastereomeric Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | While typically used for acyl derivatives, related strategies can be employed. rsc.org |

| Diastereomeric Salts (after oxidation) | (R)-Mandelic acid | Oxidation of the aldehyde to the corresponding carboxylic acid, followed by salt formation with a chiral amine or acid. libretexts.org |

Computational and Theoretical Investigations of 2s 2 Benzyloxy Butanal and Its Reactivity

Quantum Chemical Calculations for Conformational Landscape Analysis and Stereoelectronic Effects

Quantum chemical calculations are instrumental in mapping the conformational landscape of flexible molecules like (2S)-2-(Benzyloxy)butanal. These calculations, often employing methods like Density Functional Theory (DFT), can predict the relative stabilities of different spatial arrangements (conformers) of the molecule. For α-alkoxy aldehydes, the orientation of the alkoxy group relative to the carbonyl group is of paramount importance.

The stability of different conformers is governed by a combination of steric and stereoelectronic effects. Stereoelectronic effects, such as the anomeric effect, play a crucial role. basna.ir The anomeric effect involves the donation of electron density from an oxygen lone pair into an adjacent antibonding (σ) orbital. basna.ir In this compound, this would involve the interaction of a lone pair on the ether oxygen with the σ orbital of the C-C bond between the chiral center and the carbonyl carbon. This interaction can stabilize certain conformations over others.

Computational studies on related systems, such as 5-benzylimidazolidin-4-one derivatives, have shown that even small energy differences (less than 2 kcal/mol) can determine the preferred conformation in the solid state. ethz.ch However, these small energy barriers often mean that the molecule is flexible and can adopt multiple conformations in solution at ambient temperatures. ethz.ch A detailed conformational analysis of this compound would involve rotating the key dihedral angles and calculating the energy of the resulting structures to identify the global and local energy minima.

| Computational Method | Purpose | Key Findings for Analogous Systems |

| Density Functional Theory (DFT) | Determining stable conformers and their relative energies. | Small energy differences can dictate preferred conformations. ethz.ch |

| LCAO-EHMO | Conformational analysis. | The gauche conformation is often the most stable for molecules with adjacent heteroatoms. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the anomeric effect. | Provides a framework for understanding stereoelectronic interactions. basna.ir |

Molecular Dynamics Simulations of Stereoselective Interactions and Transition States

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. rsc.orgrutgers.edu MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or reactants, and to explore the energy landscape of a chemical reaction, including the transition states. tsukuba.ac.jpmdpi.com

For stereoselective reactions, MD simulations can be particularly insightful. By simulating the approach of a nucleophile to the carbonyl group of this compound, it is possible to understand why the reaction preferentially occurs from one face of the aldehyde over the other. These simulations can reveal the subtle interplay of steric hindrance and electronic interactions that guide the nucleophile to the favored trajectory. academie-sciences.frdiva-portal.org

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed for greater accuracy. tsukuba.ac.jp In this approach, the reacting core of the system (e.g., the aldehyde and the incoming nucleophile) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive molecular mechanics force field. tsukuba.ac.jpmdpi.com This hybrid approach allows for the study of complex reaction dynamics in a more realistic environment. tsukuba.ac.jp

| Simulation Technique | Application | Insights Gained |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions over time. | Provides a dynamic understanding of stereoselective interactions. rsc.orgnih.gov |

| QM/MM | Combining quantum mechanics and molecular mechanics. | Allows for accurate modeling of reaction dynamics in a solvated environment. tsukuba.ac.jp |

| Reactive MD | Simulating chemical reactions. | Can be used to study reaction mechanisms and pathways. rutgers.edumdpi.com |

Mechanistic Elucidation of Reactions Involving this compound using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. nih.govnih.govacs.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway. diva-portal.org This allows chemists to understand the factors that control the rate and selectivity of a reaction.

For reactions involving this compound, DFT can be used to investigate various transformations, such as nucleophilic additions, oxidations, and reductions. For instance, in a nucleophilic addition to the carbonyl group, DFT can be used to model the transition states for attack from the Re and Si faces of the aldehyde. The calculated energy difference between these two transition states can be used to predict the diastereomeric ratio of the products. academie-sciences.frresearchgate.net

DFT studies on similar chiral aldehydes have shown that the stereochemical outcome is often dictated by a delicate balance of steric and electronic factors in the transition state. tandfonline.com The Felkin-Anh model and its variations provide a qualitative framework for predicting the stereoselectivity of nucleophilic additions to α-chiral aldehydes, and DFT calculations can provide quantitative support for these models. academie-sciences.frdiva-portal.org

| Reaction Type | DFT Application | Information Obtained |

| Nucleophilic Addition | Modeling transition states for Re and Si face attack. | Prediction of diastereoselectivity. academie-sciences.frresearchgate.net |

| Aldol (B89426) Reaction | Investigating transition state geometries. | Understanding the influence of catalysts and reaction conditions on stereochemical outcome. caltech.edu |

| Cycloaddition | Calculating activation energies for different pathways. | Elucidating the mechanism and regioselectivity. pku.edu.cn |

In Silico Prediction of Stereoselectivity and Enantiomeric Ratios in New Reactions

The predictive power of computational chemistry can be harnessed to design new stereoselective reactions involving this compound. By performing in silico (computer-based) studies, it is possible to screen potential reactants and catalysts and to predict the stereochemical outcome of a reaction before it is ever run in the laboratory. core.ac.uk

This approach can save significant time and resources by focusing experimental efforts on the most promising candidates. For example, if a new nucleophile is being considered for addition to this compound, DFT calculations can be used to predict the diastereomeric ratio of the products. academie-sciences.fr This information can then be used to decide whether the reaction is likely to be synthetically useful.

Similarly, if a new catalyst is being designed to control the stereoselectivity of a reaction, computational methods can be used to model the interaction of the catalyst with the substrate and to predict its effect on the transition state energies. This can guide the design of more effective and selective catalysts.

| Computational Goal | Methodology | Potential Outcome |

| Predict Diastereoselectivity | DFT calculations of transition state energies. | Rational selection of reactants for high stereocontrol. academie-sciences.fr |

| Screen Chiral Catalysts | Modeling catalyst-substrate interactions. | Identification of promising catalysts for asymmetric synthesis. |

| Optimize Reaction Conditions | Simulating the reaction under different conditions (e.g., solvent, temperature). | Determination of optimal conditions for stereoselectivity. |

Computational Design of Catalysts and Reagents for Enhanced Stereocontrol in this compound Transformations

Building upon the principles of in silico prediction, computational chemistry can be used to actively design new catalysts and reagents with enhanced stereocontrol for reactions of this compound. uct.ac.zarcin.org.pl This involves a cycle of computational design, synthesis, and experimental testing.

The process begins with a computational model of the desired reaction. Different catalyst or reagent structures can then be virtually "synthesized" and their performance evaluated using methods like DFT. For example, in designing a new organocatalyst for an aldol reaction, different catalyst scaffolds and functional groups could be explored computationally to identify those that are predicted to lead to the highest stereoselectivity. caltech.edu

This approach has been successfully used in various areas of catalysis, including the development of new catalysts for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. By applying these methods to reactions of this compound, it should be possible to develop new and highly selective synthetic transformations.

| Catalyst/Reagent Design Aspect | Computational Approach | Objective |

| Ligand Modification | Systematically altering ligand structure in a metal catalyst. | Fine-tuning the steric and electronic properties of the catalyst for optimal stereocontrol. |

| Substrate Scaffolding | Designing reagents that pre-organize the substrate for selective reaction. | Maximizing the facial bias in nucleophilic additions. |

| Transition State Stabilization | Identifying catalyst features that selectively stabilize the desired transition state. | Lowering the activation energy for the formation of the desired stereoisomer. |

Emerging Research Directions and Future Prospects for 2s 2 Benzyloxy Butanal

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to important chiral intermediates like (2S)-2-(Benzyloxy)butanal. researchgate.netnih.gov Research in this area is focused on minimizing environmental impact by improving atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents.

Key strategies for a greener synthesis of this compound include:

Use of Renewable Feedstocks: Exploring pathways from bio-based starting materials instead of petroleum-derived precursors.

Catalytic Routes: Developing catalytic methods that avoid the use of large quantities of hazardous reagents. For instance, iron-catalyzed etherification reactions using eco-friendly solvents like propylene (B89431) carbonate represent a greener alternative for installing the benzyl (B1604629) protecting group. researchgate.net

Safer Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical CO2, or bio-derived solvents like cyclopentyl methyl ether (CPME). researchgate.netbeilstein-journals.org

Energy Efficiency: Investigating photochemical or microwave-assisted reactions that can reduce reaction times and energy consumption compared to traditional thermal methods. researchgate.netrsc.org

The adoption of these sustainable practices aims to create synthetic pathways that are not only environmentally responsible but also economically viable and safer to operate. researchgate.net

Exploration of Novel Reaction Pathways and Derivatization Strategies Under Mild Conditions

Modern organic synthesis is continually providing new tools for the construction and functionalization of chiral molecules under mild conditions. For this compound, research is aimed at developing novel reactions that can be performed at ambient temperature and pressure, with high selectivity, and using non-toxic reagents.

Future derivatization of this compound is likely to involve:

Photochemical Reactions: Visible-light photocatalysis offers a powerful method for generating reactive intermediates under exceptionally mild conditions, enabling unique bond formations that are often inaccessible through thermal methods. rsc.org

Organocatalysis: The use of small organic molecules as catalysts can provide excellent stereocontrol in reactions involving aldehydes, avoiding the use of potentially toxic or expensive metal catalysts.

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that can be used to introduce new functional groups into the molecule without the need for pre-functionalized substrates.

These advanced methodologies allow for the efficient transformation of this compound into more complex and valuable derivatives, such as in the synthesis of 2-deoxy glycosides or other intricate natural products. sigmaaldrich.combohrium.com

Integration into Automated Synthesis Platforms and Flow Chemistry for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement for the production of fine chemicals and pharmaceutical intermediates. researchgate.netnih.gov Integrating the synthesis of this compound into automated flow platforms offers numerous advantages over conventional batch processing. springernature.com

| Feature | Batch Synthesis | Flow Chemistry |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, residence time). researchgate.net |

| Safety | Handling of large quantities of hazardous reagents and intermediates poses significant risks. | Small reaction volumes enhance safety, especially for highly reactive or unstable species. flinders.edu.au |

| Scalability | Scaling up can be challenging and often requires re-optimization. | Scalability is achieved by running the system for longer periods ("scaling out"). researchgate.net |

| Efficiency | Can lead to lower yields and purity due to side reactions. | Improved heat and mass transfer often result in higher yields and product purity. researchgate.net |

| Automation | Difficult to fully automate. | Readily integrated with in-line analysis and purification for automated operation. nih.gov |

The implementation of flow chemistry can lead to a more efficient, safer, and cost-effective production of this compound, making this important chiral building block more accessible for large-scale applications. nih.govflinders.edu.au

Expanded Scope in the Synthesis of Structurally Diverse Complex Molecules and Materials

As a chiral aldehyde, this compound is a versatile precursor for the stereoselective synthesis of a wide range of complex organic molecules. Future research will likely see its application in the synthesis of novel pharmaceuticals, natural products, and functional materials.

Potential areas of application include:

Natural Product Synthesis: Its stereocenter and aldehyde functionality make it an ideal starting point for the total synthesis of complex natural products containing similar structural motifs.

Medicinal Chemistry: It can be used as a key intermediate in the synthesis of chiral drugs, where specific stereoisomers are required for biological activity.

Materials Science: The incorporation of this compound into polymers or metal-organic frameworks could lead to new materials with unique chiral properties. For example, related benzyloxy derivatives have been used to synthesize Schiff base ligands for Ni(II) complexes and functionalized polymers. rsc.orgelsevierpure.com

The ability to precisely control stereochemistry is crucial in these fields, and this compound provides a reliable platform for introducing a defined chiral center.

Synergistic Approaches Combining Chemical and Enzymatic Methods for Enhanced Stereoselectivity

Chemoenzymatic synthesis, which combines the advantages of both chemical catalysis and biocatalysis, is a powerful strategy for the efficient production of enantiopure compounds. researchgate.netnih.gov For this compound, this approach can offer unparalleled stereoselectivity that is often difficult to achieve with purely chemical methods.

Synergistic strategies could involve:

Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. nih.gov

Asymmetric Bioreduction: Employing alcohol dehydrogenases to stereoselectively reduce a prochiral ketone precursor to the corresponding (S)-alcohol, which can then be oxidized to this compound. nih.gov

The high selectivity of enzymes, often operating under mild aqueous conditions, complements traditional chemical synthesis, providing a sustainable and highly effective route to enantiomerically pure this compound. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.